Tricamba
Overview
Description
Tricamba, also known as 3,5,6-trichloro-o-anisic acid, is a synthetic herbicide belonging to the benzoic acid group. It was primarily used to control a wide variety of annual and perennial weeds. This compound is a selective, systemic herbicide absorbed through the leaves and translocated throughout the plant, acting as a synthetic auxin .
Mechanism of Action
Tricamba, also known as 3,5,6-trichloro-o-anisic acid, is a synthetic herbicide that was once used to control a wide variety of weeds . Here is an overview of its mechanism of action:
Target of Action
This compound primarily targets broadleaf plants. It is selective and systemic, absorbed through leaves and translocates throughout the plant . It belongs to the group of synthetic auxins , which are plant hormones that regulate growth and coordinate various developmental processes.
Mode of Action
This compound operates as a synthetic auxin . Auxins are plant hormones that play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle. This compound mimics these hormones, leading to uncontrolled and disorganized growth in susceptible plant species, eventually causing their death .
Biochemical Pathways
This compound, like other synthetic auxins, interferes with normal plant growth processes by overwhelming the natural auxin pathways . It translocates in both the xylem and phloem, with symptoms most obvious in new growth .
Pharmacokinetics
As a synthetic auxin, it is known to be absorbed by the leaves and translocated throughout the plant .
Result of Action
The result of this compound’s action is the death of the targeted plants. By mimicking auxins and causing uncontrolled growth, this compound disrupts normal plant development, leading to the eventual death of the plant .
Biochemical Analysis
Biochemical Properties
Tricamba plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It primarily targets the auxin signaling pathway, which is crucial for plant growth and development. This compound mimics the natural plant hormone auxin, leading to uncontrolled cell division and growth, ultimately causing plant death. The compound interacts with auxin-binding proteins and receptors, disrupting normal cellular functions and leading to the herbicidal effects observed .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In plants, it influences cell function by disrupting cell signaling pathways, particularly those involving auxin. This disruption leads to abnormal cell elongation, division, and differentiation. Additionally, this compound affects gene expression by altering the transcription of auxin-responsive genes, further contributing to its herbicidal activity. In non-target organisms, such as animals, the cellular effects of this compound are less pronounced but can still impact cellular metabolism and signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with auxin receptors and other biomolecules. By mimicking natural auxin, this compound binds to auxin receptors, leading to the activation of downstream signaling pathways that promote uncontrolled cell growth. This binding also inhibits the normal function of auxin, preventing it from regulating plant growth and development. Additionally, this compound can inhibit or activate specific enzymes involved in auxin metabolism, further disrupting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its herbicidal activity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant response. High doses of this compound can cause oxidative stress, cellular damage, and disruption of normal metabolic processes in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to auxin metabolism. It interacts with enzymes such as auxin oxidases and peroxidases, which are involved in the breakdown and synthesis of auxin. These interactions can affect metabolic flux and alter the levels of various metabolites, contributing to the herbicidal activity of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cell membranes, allowing it to reach its target sites. The compound can accumulate in specific tissues, leading to localized effects on cellular function and growth .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it can exert its effects. Post-translational modifications and targeting signals play a role in directing this compound to these locations. For example, this compound may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tricamba involves the chlorination of 2,3,5-trichlorobenzoic acid followed by methylation. The reaction conditions typically include the use of chlorinating agents such as chlorine gas or thionyl chloride and methylating agents like dimethyl sulfate or methyl iodide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The chlorination and methylation steps are carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Tricamba undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used.
Major Products Formed:
Oxidation: Formation of trichlorobenzoic acid derivatives.
Reduction: Formation of trichlorobenzyl alcohol derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: Tricamba is used as a model compound to study the effects of halogen substitution on the reactivity and stability of aromatic acids.
Biology: Research on this compound’s mode of action as a synthetic auxin helps in understanding plant hormone pathways and developing new herbicides.
Medicine: Although primarily an herbicide, studies on this compound analogs contribute to the development of new pharmaceuticals with similar structural motifs.
Industry: this compound’s herbicidal properties make it valuable in agricultural practices for weed control, contributing to increased crop yields
Comparison with Similar Compounds
Dicamba: Another benzoic acid herbicide with similar herbicidal properties but with a different substitution pattern.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action but different chemical structure.
MCPA (2-Methyl-4-chlorophenoxyacetic acid): Similar to 2,4-D but with a methyl group substitution
Comparison: Tricamba is unique due to its specific substitution pattern (3,5,6-trichloro) and its methoxy group, which influences its reactivity and herbicidal activity. Compared to Dicamba, this compound has an additional chlorine atom, which affects its environmental persistence and efficacy. The presence of the methoxy group in this compound also differentiates it from 2,4-D and MCPA, impacting its solubility and absorption properties .
Properties
IUPAC Name |
2,3,5-trichloro-6-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O3/c1-14-7-4(10)2-3(9)6(11)5(7)8(12)13/h2H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLDITPGPXSPGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1Cl)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042486 | |
Record name | Tricamba | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2307-49-5 | |
Record name | Tricamba | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2307-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricamba [ANSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002307495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricamba | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricamba | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.260 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRICAMBA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK58UR1S48 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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